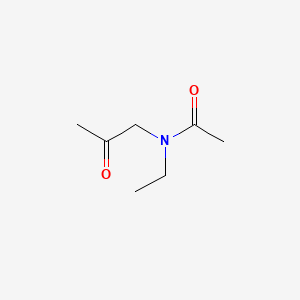

N-Ethyl-N-(2-oxopropyl)acetamide

Description

N-Ethyl-N-(2-oxopropyl)acetamide is an acetamide derivative characterized by an ethyl group and a 2-oxopropyl substituent attached to the nitrogen atom of the acetamide backbone. The presence of the 2-oxopropyl group introduces ketone functionality, which can participate in condensation or reductive amination reactions, as seen in and .

Properties

CAS No. |

119520-32-0 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.186 |

IUPAC Name |

N-ethyl-N-(2-oxopropyl)acetamide |

InChI |

InChI=1S/C7H13NO2/c1-4-8(7(3)10)5-6(2)9/h4-5H2,1-3H3 |

InChI Key |

PFNGERAVMLTZMK-UHFFFAOYSA-N |

SMILES |

CCN(CC(=O)C)C(=O)C |

Synonyms |

Acetamide, N-ethyl-N-(2-oxopropyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Acetyl-N-(2-oxopropyl)acetamide ()

- Structure : Differs by an acetyl group instead of an ethyl group on the nitrogen.

- Synthesis : Synthesized via reductive amination with 2-azidoethan-1-amine, yielding an azide product.

- Properties : Sparingly soluble in chloroform; stable under fluorescent lighting.

- Applications : Used as a building block in chemical genetics studies .

N-(2-(2-Oxopropyl)phenyl)acetamide ()

- Structure : Contains a phenyl ring attached to the acetamide nitrogen, with a 2-oxopropyl side chain.

- Molecular Formula: C₁₁H₁₃NO₂.

- Analytical Data : Characterized by ¹H/¹³C NMR and InChIKey (GMFKXTWKFHPRQV-UHFFFAOYSA-N) .

N-Ethyl-N-[2-(1H-Indol-3-yl)-propyl]-acetamide ()

- Structure : Ethyl and indole-containing propyl groups on the acetamide nitrogen.

- Synthesis : Produced via hydroformylation/Fischer indolization using Rh(acac)₂(CO)₂ as a catalyst (61% yield).

- Applications : Biologically relevant indole derivatives are common in alkaloid-inspired drug candidates .

N-(3-Aminopropyl)acetamide ()

- Structure : Features a primary amine on the propyl chain instead of a ketone.

- Solubility: Soluble in ethanol, DMSO, and dimethylformamide (~30 mg/mL).

- Utility : Used as a precursor for functionalized polymers or peptide mimetics .

Data Table: Comparative Analysis

Key Research Findings

Reactivity of 2-Oxopropyl Group : The ketone in 2-oxopropyl derivatives enables participation in nucleophilic additions, as demonstrated in ’s synthesis of azide-functionalized intermediates .

Biological Relevance : Indole-containing analogs () highlight the role of acetamide derivatives in accessing bioactive molecules, such as indole alkaloids .

Structural Influence on Solubility : Substituents like aromatic rings () or amines () significantly alter solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.